molecular formula C11H11ClO3 B587260 Alclofenac-d5 CAS No. 1286448-70-1

Alclofenac-d5

Cat. No. B587260
CAS RN: 1286448-70-1
M. Wt: 231.687
InChI Key: ARHWPKZXBHOEEE-FDMROVFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alclofenac-d5 is a derivative of Alclofenac, a non-steroidal anti-inflammatory drug . It is not intended for human or veterinary use and is used only for research purposes.


Molecular Structure Analysis

Alclofenac-d5 has a molecular formula of C11H11ClO3 . It is an aromatic ether in which the ether oxygen links an allyl group to the 4-position of (3-chlorophenyl)acetic acid .


Physical And Chemical Properties Analysis

Alclofenac-d5 has a molecular weight of 231.687. More detailed physical and chemical properties are not available in the current literature .

Scientific Research Applications

Non-Steroidal Anti-Inflammatory Agent

Alclofenac-d5 is a non-steroidal anti-inflammatory agent . It is used in the treatment of rheumatoid arthritis, degenerative joint disease, and ankylosing spondylitis . The efficacy of Alclofenac-d5 is comparable to that of aspirin, phenylbutazone, and indomethacin .

Treatment of Rheumatoid Arthritis

Alclofenac-d5 has been used in the treatment of rheumatoid arthritis . It has shown comparable efficacy with aspirin, phenylbutazone, and indomethacin .

Treatment of Degenerative Joint Disease

Alclofenac-d5 is also used in the treatment of degenerative joint disease . It has shown to be effective in reducing the symptoms associated with this condition .

Treatment of Ankylosing Spondylitis

Ankylosing spondylitis is another condition where Alclofenac-d5 has been used as a treatment . It has shown to be effective in managing the symptoms of this disease .

Anti-Inflammatory Activity

Studies in rats have demonstrated the anti-inflammatory activity of Alclofenac-d5 . It has shown to inhibit paw oedema and abscess induced by carrageenin, granuloma formation induced by an implanted cotton pellet, and the suppression of adjuvant-induced polyarthritis .

Analgesic Potency

The analgesic potency of Alclofenac-d5 varies according to the nature of the stimulus used to produce pain in the rat . It has shown to be effective in managing pain in various experimental setups .

Antipyretic Effect

In rabbits with hyperthermia, the antipyretic effect of oral Alclofenac-d5 is greater than that of aspirin . This suggests that Alclofenac-d5 could be used in the management of fever .

Inhibition of Prostaglandin Biosynthesis

Alclofenac-d5, like naproxen, fenoprofen, aspirin, and indomethacin, inhibits prostaglandin biosynthesis in vitro . This could be one of the mechanisms through which it exerts its anti-inflammatory and analgesic effects .

Safety And Hazards

Alclofenac, the parent compound of Alclofenac-d5, can be harmful if swallowed . It is advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is recommended to get medical help and rinse the mouth .

properties

IUPAC Name

2-[3-chloro-4-(1,1,2,3,3-pentadeuterioprop-2-enoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14)/i1D2,2D,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHWPKZXBHOEEE-FDMROVFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])OC1=C(C=C(C=C1)CC(=O)O)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alclofenac-d5

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